

# A Comparative Guide to the Electrochemical Performance of Cyanide Copper Plating Baths

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## Compound of Interest

Compound Name: *Cupric cyanide*

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This guide provides an objective comparison of the electrochemical performance of different cyanide copper plating baths. The information presented is supported by experimental data and methodologies to assist researchers in selecting and optimizing copper plating processes for various applications.

## Overview of Cyanide Copper Plating Baths

Cyanide copper plating remains a critical process in metal finishing due to its ability to produce smooth, adhesive, and high-quality copper coatings on a variety of substrates. The cyanide complexes in the electrolyte stabilize copper ions, which enhances the throwing power and allows for uniform deposition, even on complex geometries.<sup>[1]</sup> These baths are broadly categorized based on their cyanide concentration, which significantly influences their electrochemical performance and the properties of the resulting copper deposit. The primary constituents of a cyanide copper bath include a source of copper ions (typically copper cyanide), a complexing agent (sodium or potassium cyanide), and additives to improve deposit characteristics and bath stability.<sup>[2]</sup>

## Comparative Electrochemical Performance

The performance of cyanide copper plating baths is critically dependent on their composition, particularly the concentrations of copper cyanide and free cyanide. This section provides a comparative analysis of low, medium, and high cyanide baths.

## Data Presentation

Bath Type	Parameter	Typical Range	Current Efficiency (%)	Throwing Power	Deposition Rate	Deposit Characteristics
Low Cyanide	Copper Cyanide (g/L)	15 - 25	High (approaching 100%) [3]	Good	High	May be rough without additives[2]
Free Sodium Cyanide (g/L)		4 - 8				
Medium Cyanide (Rochelle)	Copper Cyanide (g/L)	25 - 45	Moderate (50-70%)	Excellent	Moderate	Fine-grained, semi-bright
Free Sodium Cyanide (g/L)		5 - 15				
Rochelle Salt (g/L)		30 - 60				
High Cyanide (Strike)	Copper Cyanide (g/L)	15 - 30	Low (30-60%)[4]	Very High	Low	Thin, adherent, fine-grained
Free Sodium Cyanide (g/L)		10 - 20				

## Experimental Protocols

Accurate assessment of plating bath performance requires standardized experimental procedures. The following are methodologies for key performance indicators.

## Current Efficiency Determination

**Objective:** To determine the percentage of the total current passed through the electrolyte that is utilized for the deposition of copper.

**Procedure:**

- A pre-cleaned and weighed cathode (typically a brass or steel panel) is immersed in the plating bath.
- A specific current is passed through the cell for a predetermined amount of time, measured by an ammeter and a timer.
- After plating, the cathode is removed, rinsed, dried, and re-weighed.
- The actual mass of the deposited copper is calculated by the difference in weight.
- The theoretical mass of deposited copper is calculated using Faraday's laws of electrolysis.
- The cathode current efficiency is the ratio of the actual mass to the theoretical mass, expressed as a percentage.<sup>[5]</sup>

## Throwing Power Measurement (Haring-Blum Cell)

**Objective:** To measure the ability of the plating bath to produce a uniform deposit on an irregularly shaped cathode.

**Procedure:**

- A Haring-Blum cell, which consists of a central anode and two parallel cathodes at different distances, is filled with the plating solution.
- A direct current is passed through the cell for a specific duration.

- The amount of metal deposited on each cathode is determined by weighing the cathodes before and after plating.
- The throwing power is calculated using a formula that relates the ratio of the weights of the deposited metal on the two cathodes to their distance ratio from the anode.[6][7]

## Bath Performance Evaluation (Hull Cell Test)

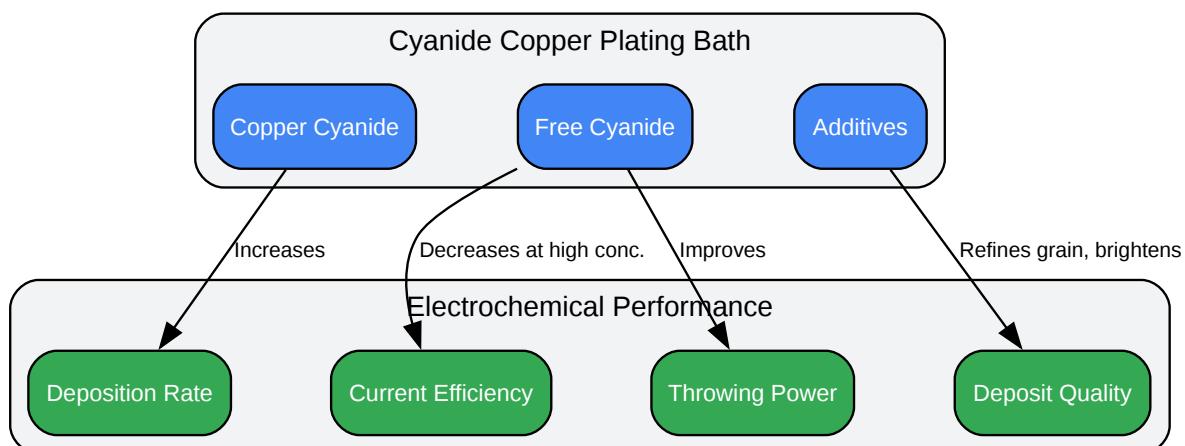
Objective: To qualitatively assess the performance of a plating bath over a wide range of current densities on a single test panel.

Procedure:

- A trapezoidal Hull cell is filled with the plating bath sample.
- A pre-cleaned steel or brass panel is placed as the cathode along the angled side of the cell, and a copper anode is placed on the opposite side.
- A specific total current is applied for a set time (typically 1-5 amperes for 5-10 minutes).[8]
- The resulting deposit on the cathode panel shows a range of plating characteristics corresponding to different current densities. The appearance of the deposit (e.g., brightness, burning, dullness, pitting) at different sections of the panel provides a visual indication of the bath's condition and the effects of additives or contaminants.[8]

## Visualization of Concepts

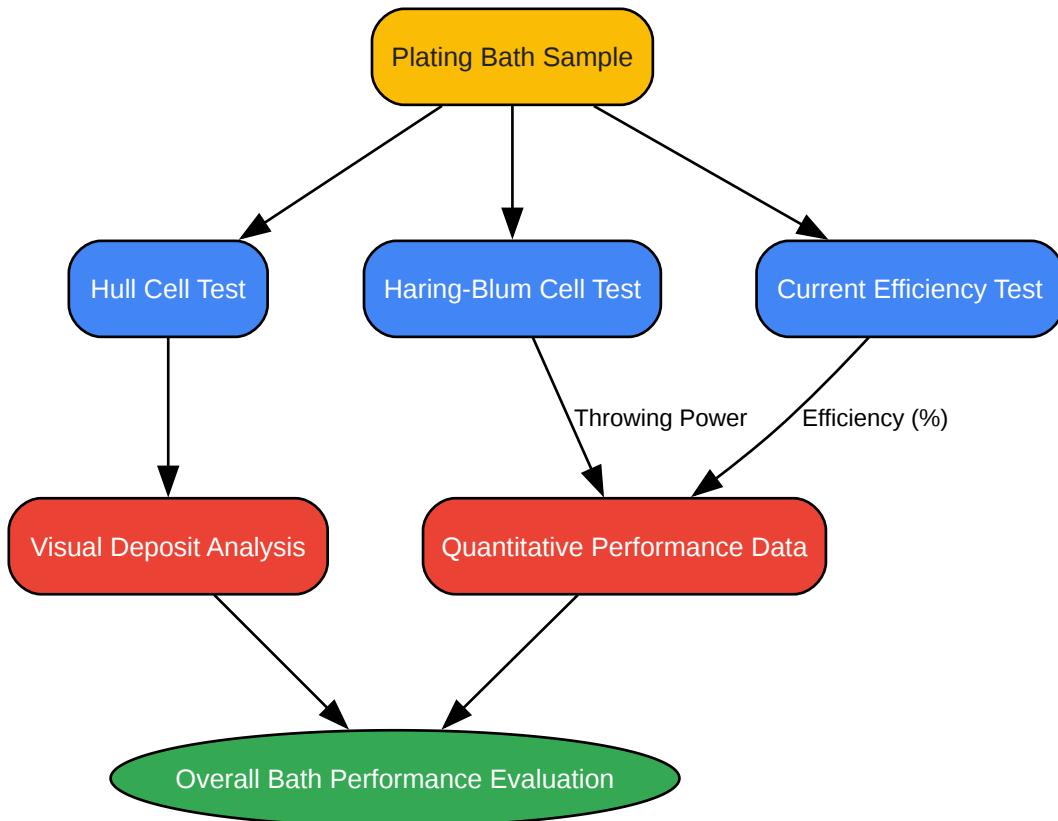
### Logical Relationship of Bath Components and Performance



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Caption: Relationship between bath components and performance.

## Experimental Workflow for Bath Evaluation



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Caption: Workflow for evaluating plating bath performance.

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